2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate
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Overview
Description
2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate is a synthetic organic compound that belongs to the class of benzoates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate typically involves a multi-step process:
Formation of the Cyclohexene Derivative: The starting material, cyclohexene, undergoes a reaction with ethylamine to form 2-(cyclohex-1-en-1-yl)ethylamine.
Esterification: The amine derivative is then reacted with 3-chloro-4-fluorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the reactions in a controlled environment.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 3-chlorobenzoate
- 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 4-fluorobenzoate
- 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 3-chloro-4-methylbenzoate
Uniqueness
- Structural Features : The presence of both chloro and fluoro substituents on the benzoate ring makes it unique compared to other similar compounds.
- Chemical Properties : The combination of these substituents may result in distinct reactivity and biological activity.
Properties
IUPAC Name |
[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3-chloro-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO3/c18-14-10-13(6-7-15(14)19)17(22)23-11-16(21)20-9-8-12-4-2-1-3-5-12/h4,6-7,10H,1-3,5,8-9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUPRVZSRFOXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)COC(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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